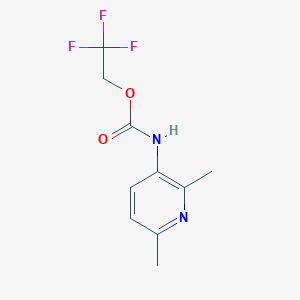

2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 1526725-49-4 . It has a molecular weight of 248.2 . The IUPAC name for this compound is 2,2,2-trifluoroethyl (2,6-dimethylpyridin-3-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F3N2O2/c1-6-3-4-8(7(2)14-6)15-9(16)17-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Electroluminescence and Material Design

Research on Ir(III) complexes, which includes studies on similar organometallic compounds, has shown applications in data security protection through the design of smart luminescent materials. These materials exhibit unique properties like fluorescence–phosphorescence dual-emission and mechanoluminescence, indicating their potential for creating advanced optical devices and sensors (Zhongming Song et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

The development of materials for blue thermally activated delayed fluorescence (TADF) OLEDs involves the synthesis of complex organic compounds. Studies have focused on enhancing the efficiency and stability of OLEDs through the design of compounds with high triplet energy levels, which are essential for the emission process. This research has implications for improving the performance and color purity of OLEDs (Xiang Zhao et al., 2020).

Chemical Synthesis and Catalysis

The trifluoromethylation of N-heteroaromatic compounds has been explored to introduce trifluoromethyl groups into molecules, which is significant for the development of drugs and agrochemicals. A reliable method for the synthesis of trifluoromethyl group-containing N-heteroaromatics through regioselective addition showcases the compound's versatility in synthetic chemistry (Tomoaki Nishida et al., 2014).

Electrochemical Applications

Studies on polycarbazole films derived from electrochemical synthesis illustrate the potential of certain carbazole-containing compounds in creating electrochromic materials. These materials exhibit reversible electrochemical oxidation and significant electrochromic behavior, suggesting applications in smart windows and displays (S. Hsiao & Shu-Wei Lin, 2016).

Fluorescence and Sensing

The development of novel fluorescent compounds for sensing applications highlights the research interest in modifying pyridine and related structures to achieve specific optical properties. These compounds can be utilized in various sensing technologies, indicating their broad applicability in scientific research (C. Wade & F. Gabbaï, 2009).

Safety and Hazards

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-6-3-4-8(7(2)14-6)15-9(16)17-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIUWAPBMKEKRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)NC(=O)OCC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2584649.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone](/img/structure/B2584650.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2584654.png)

![2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2584655.png)

![7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2584662.png)